REACTION_CXSMILES
|
[NH2:1][C:2]([CH3:6])([CH3:5])[CH2:3][OH:4].[Cl:7][C:8]1[N:16]=[CH:15][CH:14]=[CH:13][C:9]=1[C:10](Cl)=[O:11]>ClC(Cl)C.O1CCCC1.ClCCl.O1CCCC1>[Cl:7][C:8]1[C:9]([C:10]([NH:1][C:2]([CH3:6])([CH3:5])[CH2:3][OH:4])=[O:11])=[CH:13][CH:14]=[CH:15][N:16]=1 |f:2.3,4.5|
|
Name
|
|
Quantity
|
134 mL
|
Type
|
reactant
|
Smiles
|
NC(CO)(C)C
|
Name
|
dichloroethane tetrahydrofuran
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
ClC(C)Cl.O1CCCC1
|
Name
|
|
Quantity
|
70.4 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)Cl)C=CC=N1
|
Name
|
dichloromethane tetrahydrofuran
|
Quantity
|
770 mL
|
Type
|
solvent
|
Smiles
|
ClCCl.O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the solution is cooled in an ice/sodium chloride bath
|
Type
|
ADDITION
|
Details
|
are added such that the temperature
|
Type
|
TEMPERATURE
|
Details
|
is maintained at or below 0° C.
|
Name
|
|
Type
|
|
Smiles
|
ClC1=NC=CC=C1C(=O)NC(CO)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |